5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)9(10)6-11-12/h6,8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBZLFNRJWTFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is primarily achieved through the construction of the pyrazole ring via hydrazine and β-diketone condensation, followed by introduction of the pentan-3-yl group at the nitrogen and methylation at the 5-position. Recent advances in direct one-pot synthesis methods using electrophilic amination reagents have streamlined production, offering practical yields and operational simplicity. Industrial processes leverage these methods with optimized reaction conditions and automated systems to ensure reproducibility and scalability.
This comprehensive approach, supported by multiple research findings and synthetic strategies, provides a robust foundation for producing this compound for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyrazole ring into pyrazolone derivatives.
Reduction: Reduction reactions can reduce the pyrazole ring to form pyrazolidine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Pyrazolone derivatives
Reduction: Pyrazolidine derivatives
Substitution: Various substituted pyrazoles
Scientific Research Applications
5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a ligand in biological assays to study protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazol-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine with analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity: The pentan-3-yl group in the target compound provides moderate lipophilicity, advantageous for membrane permeability in drug candidates. In contrast, the 2-methylbenzyl and trifluoromethyl groups in ’s compound enhance lipophilicity and electron-withdrawing effects, critical for target binding in GLUT1 inhibition .
Biological Activity :
- Trifluoromethyl-substituted pyrazoles (e.g., ) are frequently associated with bioactive roles, such as antimycobacterial or anticancer activity, due to their metabolic stability and electronegativity . The absence of such groups in the target compound may limit its direct pharmacological use but preserves its utility as a synthetic intermediate.
The thiophene-methyl group () introduces sulfur-mediated electronic effects, which could alter redox properties or metal coordination .
Biological Activity
5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant implications in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 179.25 g/mol. The compound features a five-membered ring containing two nitrogen atoms, characteristic of pyrazole derivatives. Its structural attributes facilitate diverse interactions with biological molecules, influencing its reactivity and biological activity.
The biological activity of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to either inhibition or activation of biochemical pathways, which are crucial for various physiological processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Biological Activity
Research indicates that 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that pyrazole derivatives can demonstrate antimicrobial effects, potentially making them candidates for treating infections.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, but further research is necessary to confirm these effects and elucidate the underlying mechanisms .
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for specific enzymes, such as p38 MAP kinase, indicating that 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine could have similar inhibitory properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine:
- Inhibition of Prostaglandin D Synthase : A related study demonstrated the docking interactions of similar pyrazole compounds with human prostaglandin reductase (PTGR2), suggesting potential inhibitory actions that could be relevant for inflammatory diseases .
- Structure–Activity Relationship (SAR) : Research has shown that modifications in the pyrazole structure can significantly affect biological activity. For instance, variations in side chains or functional groups can enhance or reduce enzyme binding affinity and selectivity .
- Toxicity Assessments : Preliminary toxicity evaluations indicate that certain pyrazole derivatives are non-toxic at specified doses, which is crucial for their development as therapeutic agents .
Data Table: Comparative Biological Activities of Pyrazole Derivatives
Q & A
Q. What are the optimized synthetic routes for 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors. For example:
- Step 1 : React 5-methyl-1H-pyrazol-4-amine with pentan-3-yl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–80°C .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Factors : Elevated temperatures improve reaction kinetics, while solvent polarity affects nucleophilicity. Yields range from 40–70%, depending on steric hindrance from the pentan-3-yl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., pentan-3-yl’s branching at C3) and amine proton environments. For example, the NH₂ group typically appears as a broad singlet near δ 3.5–4.5 ppm .
- HRMS : Confirm molecular weight (expected [M+H]⁺: 210.18 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the pyrazole ring and pentan-3-yl chain .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <50 µg/mL indicate potential .
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
Advanced Research Questions
Q. How do substituent modifications (e.g., fluorine or methoxy groups) affect bioactivity in pyrazole analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-fluoro or 3,4-dimethoxy derivatives) using in vitro assays. Fluorine at C5 enhances metabolic stability but may reduce solubility; methoxy groups improve receptor binding via hydrogen bonding .
- Case Study : Replace pentan-3-yl with cyclopropyl (’s N-cyclopropyl analog) to assess steric effects on target engagement .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on the pyrazole NH₂ as a hydrogen bond donor .
- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate conformational stability in binding pockets .
Q. How can contradictory data in biological studies (e.g., variable MIC values) be resolved?
- Methodological Answer :
- Assay Validation : Repeat experiments with controls (e.g., ciprofloxacin for antimicrobial assays) and standardized inoculum sizes .
- Metabolomic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in certain media .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis due to volatile solvents .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent amine oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
